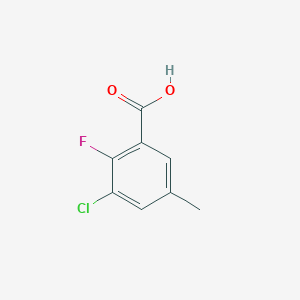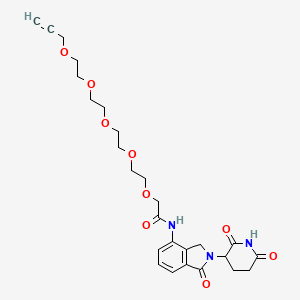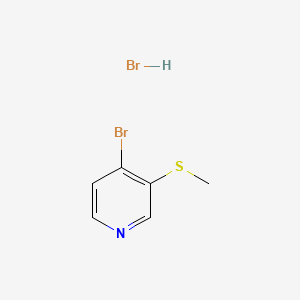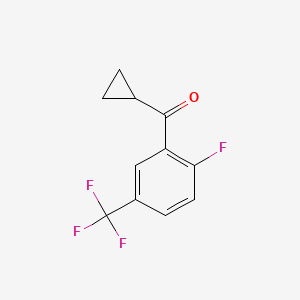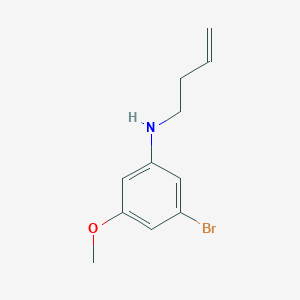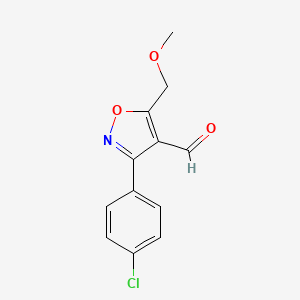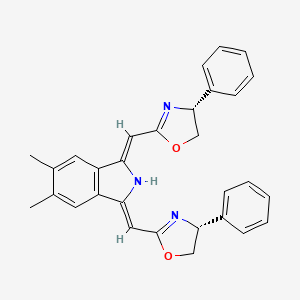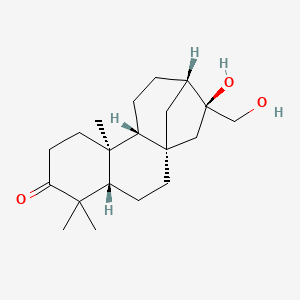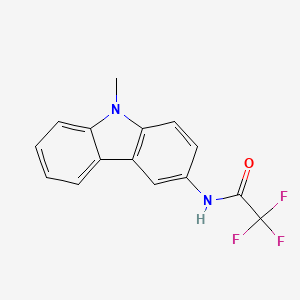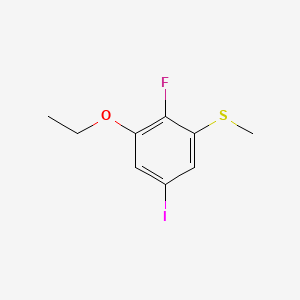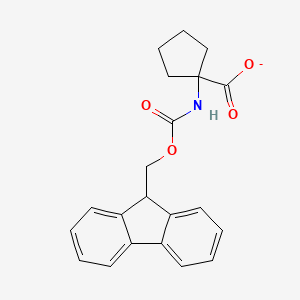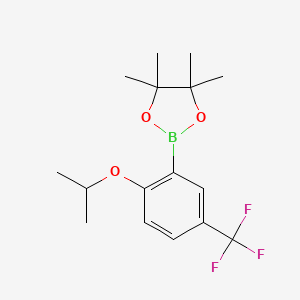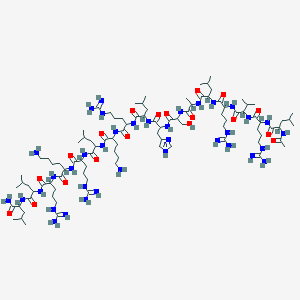
Lrvrlashlrklrkrll
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
COG133 is a synthetic peptide derived from the apolipoprotein E (ApoE) protein. It is known for its neuroprotective and anti-inflammatory properties. The peptide sequence of COG133 is LRVRLASHLRKLRKRLL, and it mimics the receptor-binding region of ApoE. This compound has been extensively studied for its potential therapeutic applications, particularly in neurological disorders such as multiple sclerosis and Alzheimer’s disease .
準備方法
COG133 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection reagents such as TFA. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
化学反応の分析
COG133 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can be used to reverse oxidation or to reduce disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with potentially different biological activities. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT). .
科学的研究の応用
COG133 has a wide range of scientific research applications:
Cancer Research: COG133 has been studied for its potential to mitigate the side effects of chemotherapy, such as intestinal mucositis induced by 5-fluorouracil.
Immunology: The peptide has anti-inflammatory properties, making it a candidate for research in various inflammatory diseases.
Neuroprotection: It acts as a non-competitive antagonist at α7 nicotinic acetylcholine receptors, providing neuroprotective effects in models of brain injury.
作用機序
COG133 exerts its effects primarily through its interaction with the low-density lipoprotein receptor-related protein (LRP). By mimicking the receptor-binding region of ApoE, COG133 can inhibit the function of the NMDA receptor channel and reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. This results in decreased inflammation and neuroprotection .
類似化合物との比較
COG133 is often compared with other ApoE mimetic peptides, such as ApoE23. Both peptides share similar sequences and functions but differ in their specific amino acid compositions and biological activities. For instance, while both peptides exhibit anti-inflammatory properties, COG133 has been shown to have a more pronounced effect on reducing neuroinflammation and protecting against neuronal damage .
Similar Compounds
ApoE23: Another ApoE mimetic peptide with similar anti-inflammatory properties.
Angiopep-2: A peptide used for targeting the brain, often compared with COG133 for its ability to cross the blood-brain barrier.
COG133 stands out due to its specific sequence and potent neuroprotective effects, making it a valuable compound in neurological research.
特性
分子式 |
C97H181N37O19 |
|---|---|
分子量 |
2169.7 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C97H181N37O19/c1-50(2)40-67(76(100)137)127-89(150)72(45-55(11)12)130-82(143)64(30-23-37-114-95(105)106)122-78(139)60(26-17-19-33-98)120-79(140)62(28-21-35-112-93(101)102)123-87(148)70(43-53(7)8)129-81(142)61(27-18-20-34-99)121-80(141)63(29-22-36-113-94(103)104)124-88(149)71(44-54(9)10)131-90(151)73(46-59-47-111-49-117-59)132-91(152)74(48-135)133-77(138)57(15)118-85(146)69(42-52(5)6)128-83(144)65(31-24-38-115-96(107)108)126-92(153)75(56(13)14)134-84(145)66(32-25-39-116-97(109)110)125-86(147)68(41-51(3)4)119-58(16)136/h47,49-57,60-75,135H,17-46,48,98-99H2,1-16H3,(H2,100,137)(H,111,117)(H,118,146)(H,119,136)(H,120,140)(H,121,141)(H,122,139)(H,123,148)(H,124,149)(H,125,147)(H,126,153)(H,127,150)(H,128,144)(H,129,142)(H,130,143)(H,131,151)(H,132,152)(H,133,138)(H,134,145)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116) |
InChIキー |
QTWXJKVJIKDSLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![(2S,3R,4S,5S,6R)-2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14763634.png)
